

(Z)-4-(2-(aminomethyl)-3fluoroallyloxy)benzenesulfonamide hydrochloride research

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In-depth Technical Guide: Research on Benzenesulfonamide Derivatives

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding "(Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride." The following guide provides a comprehensive overview of the broader class of benzenesulfonamide derivatives, drawing on available research to offer insights into their synthesis, biological activities, and mechanisms of action, which may be relevant to researchers, scientists, and drug development professionals exploring this chemical space.

Introduction to Benzenesulfonamide Derivatives

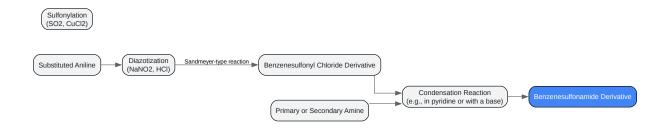
Benzenesulfonamides are a significant class of organic compounds characterized by a benzenesulfonyl group attached to an amine. This scaffold is a well-established pharmacophore and is present in a wide array of therapeutic agents with diverse biological activities. Researchers have extensively explored the synthesis and application of benzenesulfonamide derivatives, leading to the discovery of potent inhibitors for various enzymes and receptors. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Synthesis of Benzenesulfonamide Derivatives



The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. The specific synthetic routes can be adapted to introduce a wide variety of functional groups, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

A general workflow for the synthesis of benzenesulfonamide derivatives is outlined below:



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Caption: Generalized synthetic workflow for benzenesulfonamide derivatives.

Experimental Protocol: General Synthesis of N-substituted Benzenesulfonamides

This protocol is a generalized representation based on common laboratory practices for the synthesis of benzenesulfonamide derivatives.

Materials:

- Substituted benzenesulfonyl chloride (1.0 eq)
- Appropriate primary or secondary amine (1.0-1.2 eq)
- Pyridine or another suitable base (e.g., triethylamine)



- Dichloromethane (DCM) or other suitable solvent
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the substituted benzenesulfonyl chloride in DCM in a round-bottom flask.
- Add the primary or secondary amine to the solution, followed by the dropwise addition of pyridine at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired benzenesulfonamide derivative.
- Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Biological Activities and Mechanisms of Action



Benzenesulfonamide derivatives have been shown to target a variety of biological molecules, leading to a broad spectrum of pharmacological effects. The following sections summarize some of the key areas of investigation.

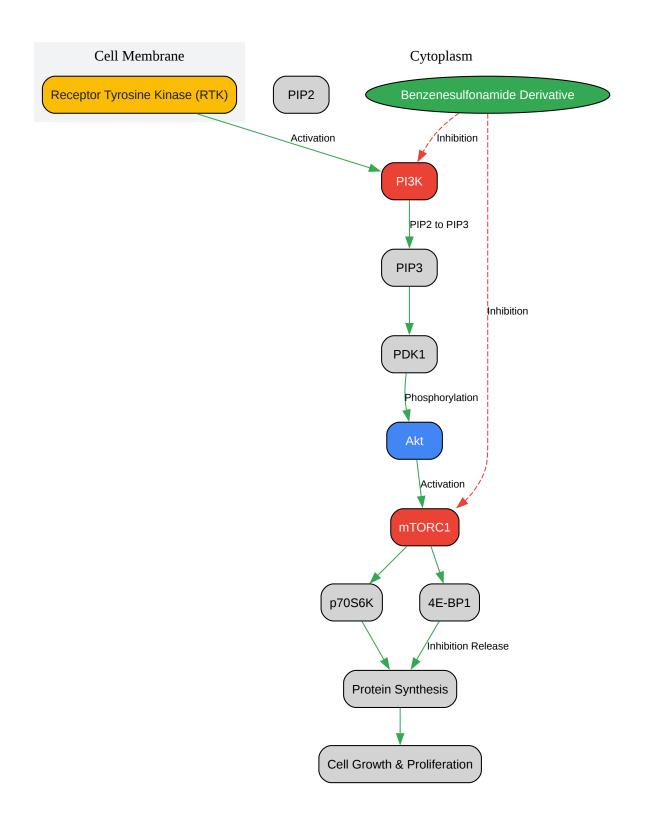
Anticancer Activity

Many benzenesulfonamide derivatives exhibit potent anticancer activity through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

3.1.1. PI3K/mTOR Dual Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Some benzenesulfonamide derivatives have been identified as dual inhibitors of PI3K and mTOR, leading to enhanced antitumor efficacy.





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Caption: Inhibition of the PI3K/mTOR signaling pathway by benzenesulfonamide derivatives.



3.1.2. Tubulin Polymerization Inhibition

Microtubules, composed of α/β -tubulin heterodimers, are essential for cell division. Some fluorinated benzenesulfonamide derivatives have been shown to disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory and Antimicrobial Activities

Certain benzenesulfonamide derivatives have demonstrated dual anti-inflammatory and antimicrobial properties. Their anti-inflammatory effects are often attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, multi-target-directed ligands are a promising therapeutic strategy. Tryptanthrin derivatives bearing a benzenesulfonamide moiety have been investigated for their ability to inhibit cholinesterases (AChE and BuChE), reduce oxidative stress, and exert anti-neuroinflammatory effects.

Quantitative Data on Benzenesulfonamide Derivatives

The following tables summarize representative quantitative data for various classes of benzenesulfonamide derivatives from the literature.

Table 1: Anticancer Activity of Representative Benzenesulfonamide Derivatives



Compound Class	Target	Assay	IC50 / EC50	Reference
Propynyl- substituted	ΡΙ3Κα	Biochemical	1.5 nM	[1]
Propynyl- substituted	mTOR	Biochemical	3.2 nM	[1]
Thiazole- substituted	Carbonic Anhydrase IX	Enzyme Inhibition	25.56 nM	[2]
Pyrazolyl- substituted	COX-2	Enzyme Inhibition	Varies	[3]

Table 2: Antimicrobial Activity of Representative Benzenesulfonamide Derivatives

Compound Class	Organism	Assay	MIC / Inhibition	Reference
Pyrazolyl- substituted	E. coli	Broth Dilution	Varies	[3]
Pyrazolyl- substituted	S. aureus	Broth Dilution	Varies	[3]
Thiazole- substituted	S. aureus (biofilm)	Crystal Violet	80.69% inhibition	[4]

Conclusion

The benzenesulfonamide scaffold remains a versatile and valuable starting point for the design and development of new therapeutic agents. The extensive body of research on this class of compounds provides a strong foundation for further exploration. While specific data on "(Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride" is not currently in the public domain, the general principles of synthesis, biological evaluation, and mechanism of action studies for benzenesulfonamide derivatives outlined in this guide can serve as a valuable resource for researchers working on novel compounds within this chemical family.



Future research will likely continue to uncover new biological targets and therapeutic applications for this privileged scaffold.

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